molecular formula C8H12O3 B1601273 Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate CAS No. 335599-07-0

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B1601273
CAS No.: 335599-07-0
M. Wt: 156.18 g/mol
InChI Key: XAESUVRCRNJFDR-UHFFFAOYSA-N
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Description

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (CAS 335599-07-0) is a bicyclic compound featuring a fused cyclopropane-oxetane ring system with an ethyl ester substituent at the 6-position. Its molecular formula is C₈H₁₂O₃ (MW: 156.18 g/mol), and it exhibits a boiling point of 208.3±33.0 °C . The compound is valued in pharmaceutical synthesis for its rigid, nonplanar scaffold, which enables precise orientation of pharmacophores in drug candidates . Its solubility in organic solvents (e.g., THF, ethanol) facilitates its use in Suzuki couplings, Buchwald–Hartwig reactions, and ester hydrolysis to generate carboxylic acid derivatives .

Properties

IUPAC Name

ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAESUVRCRNJFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512055
Record name Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID80512055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335599-07-0
Record name Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335599-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropanation-Based Synthesis Using Diazo Compounds and Rhodium Catalysts

One of the most efficient and stereoselective methods to prepare ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate derivatives involves dirhodium(II)-catalyzed cyclopropanation reactions. This approach uses ethyl diazoacetate as the carbene precursor, which reacts with suitable unsaturated oxygen-containing heterocycles such as N-Boc-2,5-dihydropyrrole to form the bicyclic core.

  • Key Reaction Conditions :

    • Catalyst: Rhodium(II) complex, e.g., Rh2(esp)2
    • Solvent: Dimethyl carbonate (DMC)
    • Temperature: Heating at 90 °C for initial mixing, followed by slow addition of ethyl diazoacetate over hours
    • Catalyst loading: Extremely low (0.005 mol %)
    • Reaction time: Approximately 5.5 hours total (3 hours addition + 2.5 hours stirring)
    • Purification: No chromatographic purification needed; filtration and concentration suffice
  • Advantages :

    • High stereoselectivity yielding exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates
    • Scalable to gram quantities
    • Mild conditions with efficient catalyst use

This method exemplifies a modern catalytic cyclopropanation approach to access bicyclic esters with controlled stereochemistry, which can be adapted to produce this compound by suitable substrate modification.

Intramolecular Epoxide Opening and Cyclopropanation via Lewis Acid/Base Catalysis

Another approach described in patent literature involves the preparation of bicyclo[3.1.0]hexane derivatives through an intramolecular epoxide opening followed by cyclopropanation. The process includes:

  • Starting Material : A protected epoxide intermediate
  • Reagents and Catalysts :

    • Lewis acids such as triethylaluminum (Et3Al), titanium isopropoxide (Ti(OiPr)4), or other titanium and aluminum-based Lewis acids
    • Strong bases like lithium hexamethyldisilazide (LiHMDS)
  • Reaction Conditions :

    • Low temperatures, typically between -80 °C and -20 °C, with a preferred temperature near -60 °C
    • Reaction times from 0.5 to 6 hours, commonly about 1 hour
  • Mechanism :

    • The Lewis acid activates the epoxide for intramolecular nucleophilic attack, leading to ring closure forming the bicyclic system
    • The base facilitates the cyclopropanation step
  • Post-Reaction Processing :

    • Oxidation of the resulting free alcohol with sodium hypochlorite or catalytic RuCl3 in acetic acid
    • Removal of protecting groups under acidic conditions
    • Purification by bulb-to-bulb distillation or extraction

This method allows for the stereoselective synthesis of bicyclic esters, including this compound, by carefully controlling reaction parameters and reagent choice.

Esterification of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

A more classical approach to obtain this compound involves esterification of the corresponding carboxylic acid:

  • Step 1 : Synthesis of 2-oxabicyclo[3.1.0]hexane-6-carboxylic acid
  • Step 2 : Reaction of the acid with ethanol under acidic conditions (e.g., sulfuric acid or other mineral acids) to form the ethyl ester
  • Step 3 : Purification by distillation or extraction to isolate the pure ester

This method is straightforward and relies on established esterification chemistry, suitable for producing the compound in moderate to good yields. Safety precautions include avoiding exposure to strong acids and oxidants during the process.

Tandem Alkylation, Lactonization, and Reduction Strategy Starting from Epichlorohydrin

A multi-step synthetic sequence reported in academic literature involves:

  • Starting Material : (R)- or (S)-epichlorohydrin
  • Key Steps :

    • Tandem alkylation of epichlorohydrin with diethyl malonate and sodium metal to form a cyclopropane-fused γ-lactone intermediate
    • Selective hydrolysis and reduction of ester groups to obtain bicyclic lactones or lactols
    • Protection of hydroxyl groups with silyl chlorides
    • Reduction with diisobutylaluminum hydride (Dibal-H) at low temperature
    • Wittig olefination to introduce the carboxylate functionality
  • Purification : Column chromatography using hexanes and ethyl acetate mixtures

This strategy enables access to bicyclic esters structurally related to this compound with high stereochemical control and yields around 67% for key intermediates.

Preparation Stock Solution Data for this compound

For practical laboratory use, preparation of stock solutions is essential. The following table summarizes the volumes required to prepare different molarities from given masses of the compound:

Stock Solution Preparation 1 mg (mL) 5 mg (mL) 10 mg (mL)
1 mM 6.4029 32.0143 64.0287
5 mM 1.2806 6.4029 12.8057
10 mM 0.6403 3.2014 6.4029

These values assist in accurate dissolution and dilution for experimental procedures, with physical methods such as vortexing, ultrasound, or hot water baths recommended to aid solubility.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Advantages References
Dirhodium(II)-Catalyzed Cyclopropanation Rh2(esp)2, ethyl diazoacetate 90 °C, DMC solvent, low catalyst loading High stereoselectivity, scalable, mild
Intramolecular Epoxide Opening + Cyclopropanation Et3Al, LiHMDS, Ti(OiPr)4, other Lewis acids -80 °C to -20 °C, 0.5-6 h Stereoselective, versatile
Acid-Catalyzed Esterification Ethanol, mineral acid (e.g., H2SO4) Reflux or 60-100 °C Simple, classical approach
Tandem Alkylation and Lactonization Sodium metal, diethyl malonate, Dibal-H, silyl chloride Reflux, -78 °C, chromatography High stereocontrol, multi-step

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form different derivatives, typically using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of diols or other oxidized derivatives.

    Reduction: Formation of reduced bicyclic compounds.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Key Differences and Research Findings

Heteroatom Substitution (O vs. N):

  • The 3-azabicyclo analogs (e.g., Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate) replace oxygen with nitrogen, enabling hydrogen bonding with target enzymes like isocitrate dehydrogenase (IDH). This modification improves binding affinity in mutant IDH1 inhibitors .
  • Dual heteroatoms (e.g., tert-butyl 6-oxa-3-azabicyclo) combine rigidity with tunable polarity, enhancing pharmacokinetic properties .

Functional Group Modifications:

  • Benzyloxy groups (e.g., Ethyl 3-(benzyloxy)bicyclo) increase lipophilicity (logP ~2.5), improving membrane permeability .
  • Fluorination at the 6-position () reduces oxidative metabolism, extending half-life in vivo .

Stereochemical Complexity:

  • Enantiopure fluorinated derivatives (e.g., Ethyl (1S,5S,6S)-6-fluoro-3-oxabicyclo) are synthesized via copper-catalyzed cyclopropanation, achieving >98% enantiomeric excess .

Synthetic Utility:

  • The parent compound’s ester group is readily hydrolyzed to carboxylic acids (e.g., 20a–ae in ), enabling modular drug design .
  • Dioxo-azabicyclo derivatives () serve as precursors for heterocyclic scaffolds via cyclocondensation .

Biological Activity

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8_8H12_{12}O3_3
  • Molecular Weight : 156.18 g/mol
  • IUPAC Name : Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate
  • Synonyms : 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, ethyl ester

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The oxirane ring in its structure is particularly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins, which may lead to alterations in their function and subsequent biological effects .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Pathogen TypeActivity ObservedReference
BacteriaInhibition of growth in Staphylococcus aureus
FungiEffective against Candida species

Anticancer Properties

Studies have explored the compound's potential as an anticancer agent, particularly its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Cancer TypeMechanism of ActionReference
Breast CancerInduction of cell cycle arrest and apoptosis
Lung CancerInhibition of angiogenesis

Case Studies

  • Antimicrobial Activity Study :
    A study conducted by researchers at a leading pharmaceutical institution assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating its potential as a new antimicrobial agent .
  • Anticancer Research :
    In a preclinical trial, the compound was tested on human breast cancer cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis through the activation of caspase pathways, suggesting its utility as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

This compound can be compared with other bicyclic compounds regarding their reactivity and biological activities:

Compound NameUnique Features
Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylateLacks oxirane ring; different reactivity profile
Ethyl bicyclo[3.1.0]hexane-6-carboxylic acidMore stable; less biological activity

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclopropanation or epoxidation reactions. Key reagents include oxidizing agents (e.g., KMnO₄ for epoxide formation) and reducing agents (e.g., LiAlH₄ for alcohol intermediates). For example, the bicyclic framework can be constructed using intramolecular cyclization of diazo intermediates under copper catalysis . Optimization involves controlling temperature (e.g., 0°C for borane-THF reductions) and solvent polarity (THF or EA for polar intermediates). Purification often employs silica chromatography with gradients like PE/EA (3:1) to isolate stereoisomers .

Q. How is the bicyclic structure of this compound confirmed experimentally?

Structural confirmation relies on NMR (¹H/¹³C) and X-ray crystallography. For instance, ¹H NMR signals at δ 4.15 (q, ester CH₂) and 1.25 (t, CH₃) confirm the ethyl ester group, while bicyclic protons appear as complex splitting patterns (e.g., δ 3.08–2.10 for cyclopropane protons) . X-ray data from related bicyclic compounds (e.g., (1R,3R,4R,6S)-derivatives) validate stereochemistry .

Q. What are the primary applications of this compound in organic synthesis?

The ester group and strained bicyclic system make it a versatile building block for:

  • Heterocyclic synthesis : Used to construct azabicyclo intermediates for pharmaceuticals (e.g., antimalarial derivatives via side-chain modifications) .
  • Stereochemical studies : The oxirane and cyclopropane rings enable investigations into ring-opening reactivity and stereoelectronic effects .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in stereochemical control?

Enantioselective methods include copper-catalyzed intramolecular cyclopropanation of diazoketones, which forms the endo-fluorocyclopropane with >90% enantiomeric excess (ee). Key challenges include suppressing racemization during ester hydrolysis and eliminating impurities (e.g., chloroketones) via reactive resin treatments . Chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) is critical for purity upgrades .

Q. What mechanistic insights explain the reactivity of the bicyclic system in nucleophilic substitution reactions?

The oxirane ring undergoes nucleophilic attack at the less hindered carbon due to angle strain (60° for cyclopropane vs. 109.5° for sp³ carbons). For example, amines preferentially open the epoxide at the C3 position, forming diastereomeric alcohols. Acidic conditions favor carbocation intermediates, while basic conditions promote SN2 pathways . Kinetic studies using DFT calculations can predict regioselectivity .

Q. How does the compound’s stereochemistry influence its biological activity in drug discovery?

The (1S,5R,6R) configuration enhances binding to enzymatic pockets, as seen in analogues targeting mutant IDH1 in leukemia. Activity correlates with the spatial orientation of the ester group, which mimics natural substrates (e.g., α-ketoglutarate). In vitro assays (e.g., IC₅₀ measurements against P. falciparum K1 strain) require stereochemically pure samples to avoid false negatives .

Q. What analytical strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from variations in cyclopropanation efficiency. Strategies include:

  • In situ monitoring : Use FTIR or ReactIR to track diazo decomposition.
  • DoE (Design of Experiments) : Optimize catalyst loading (e.g., 2 mol% Cu(OTf)₂) and ligand ratios (e.g., bis-oxazoline ligands) .
  • Scale-up considerations : Microreactors improve heat transfer for exothermic cyclizations, reducing byproducts .

Methodological Tables

Q. Table 1. Key Synthetic Reagents and Conditions

Reaction StepReagents/ConditionsPurposeReference
CyclopropanationCu(OTf)₂, chiral bis-oxazoline ligandEnantioselective ring formation
Epoxide OxidationKMnO₄, H₂O/acetone (0°C)Oxirane synthesis
Ester HydrolysisLiOH, THF/H₂O (rt)Carboxylic acid intermediate

Q. Table 2. Analytical Techniques for Structural Validation

TechniqueKey Data PointsApplicationReference
¹H NMRδ 4.15 (q, J = 7.2 Hz, CH₂CH₃)Ester group confirmation
X-ray CrystallographySpace group P2₁2₁2₁, Z = 4Absolute stereochemistry
Chiral HPLCChiralpak® AD-H, hexane/iPrOHEnantiopurity assessment

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 2
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Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

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